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Compound of Interest

Compound Name: Methyl pyrrole-2-carboxylate

Cat. No.: B105430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl pyrrole-2-carboxylate, a

key heterocyclic compound. It covers its historical discovery, detailed chemical properties,

synthesis methodologies, and its significant role as a versatile building block in the

development of therapeutic agents. This document is intended to be a valuable resource for

professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Introduction and Discovery
The study of pyrrole and its derivatives has been a cornerstone of heterocyclic chemistry,

driven by their presence in a vast array of biologically significant molecules, including heme,

chlorophyll, and vitamin B12. Pyrrole itself was first identified in 1834 by F. F. Runge as a

component of coal tar and was later isolated from the pyrolysate of bone in 1857.[1] The name

"pyrrole" originates from the Greek word "pyrrhos," meaning "fiery" or "reddish," alluding to the

vibrant red color it imparts to a pine splint dipped in hydrochloric acid.[1]

While the precise first synthesis of methyl pyrrole-2-carboxylate is not prominently

documented, the parent compound, pyrrole-2-carboxylic acid, has been known for over a

century. It is found in nature as a product of the dehydrogenation of the amino acid proline.[2]

The ester, methyl pyrrole-2-carboxylate, would have been readily accessible through

standard esterification procedures following the isolation and characterization of the carboxylic

acid. Its importance grew with the increasing demand for functionalized pyrrole scaffolds in the

burgeoning field of medicinal chemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b105430?utm_src=pdf-interest
https://www.benchchem.com/product/b105430?utm_src=pdf-body
https://www.wikiwand.com/en/articles/Pyrrole
https://www.wikiwand.com/en/articles/Pyrrole
https://www.benchchem.com/product/b105430?utm_src=pdf-body
https://www.youtube.com/watch?v=Cbl7Ef9h9lI
https://www.benchchem.com/product/b105430?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical and Physical Properties
Methyl pyrrole-2-carboxylate is a white solid at room temperature, possessing the chemical

and physical properties summarized in the table below.[3][4] Its stability and solubility in

common organic solvents make it a convenient intermediate for a wide range of chemical

transformations.

Property Value Reference(s)

Molecular Formula C₆H₇NO₂ [3]

Molecular Weight 125.13 g/mol [3]

CAS Number 1193-62-0 [3]

IUPAC Name
methyl 1H-pyrrole-2-

carboxylate
[4]

Appearance White powder/solid [3]

Melting Point 74-78 °C [3]

Boiling Point 230.3 °C at 760 mmHg [3]

Solubility
Soluble in water and common

organic solvents

Purity (typical)
>99.0% for pharmaceutical

applications
[3]

Spectroscopic Data
The structural elucidation of methyl pyrrole-2-carboxylate is confirmed by various

spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR

(CDCl₃)

Chemical Shift

(ppm)
Multiplicity

Coupling

Constant (J)
Assignment

~9.0 br s N-H

6.9 - 6.8 m H5

6.7 - 6.6 m H3

6.1 - 6.0 m H4

3.8 s -OCH₃

¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment

~162 C=O

~124 C2

~122 C5

~115 C3

~108 C4

~51 -OCH₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode

~3300 N-H stretch

~1680 C=O stretch (ester)

~1550, 1470 C=C stretch (aromatic ring)

~1250, 1100 C-O stretch (ester)

Mass Spectrometry (MS)
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m/z Relative Intensity Assignment

125 High [M]⁺ (Molecular ion)

94 High [M - OCH₃]⁺

66 Moderate
[M - OCH₃ - CO]⁺ or retro-

Diels-Alder

Synthesis of Methyl Pyrrole-2-carboxylate
Methyl pyrrole-2-carboxylate can be synthesized through several routes. A common and

straightforward laboratory method is the Fischer esterification of pyrrole-2-carboxylic acid.

Experimental Protocol: Fischer Esterification of Pyrrole-
2-carboxylic Acid
Objective: To synthesize methyl pyrrole-2-carboxylate from pyrrole-2-carboxylic acid.

Materials:

Pyrrole-2-carboxylic acid

Methanol (anhydrous)

Concentrated sulfuric acid (H₂SO₄)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

pyrrole-2-carboxylic acid in an excess of anhydrous methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess methanol under reduced pressure using a rotary evaporator.

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize

the acid catalyst), water, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purification: The crude methyl pyrrole-2-carboxylate can be purified by recrystallization.

Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of

ethanol and water or hexanes and ethyl acetate.

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce

crystallization.

Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.

Dry the crystals under vacuum to obtain pure methyl pyrrole-2-carboxylate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b105430?utm_src=pdf-body
https://www.benchchem.com/product/b105430?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow

Simplified Mechanism

Pyrrole-2-carboxylic Acid Protonated Carboxylic Acid
+ H⁺

Methanol

H₂SO₄ (catalyst)

Tetrahedral Intermediate
+ MeOH

Protonated Ester
- H₂O

Methyl Pyrrole-2-carboxylate
- H⁺

Water

1. Mix Reactants 2. Heat to Reflux 3. Aqueous Workup 4. Recrystallization Pure Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of methyl pyrrole-2-carboxylate via Fischer esterification.

Significance in Drug Discovery and Development
Methyl pyrrole-2-carboxylate serves as a crucial scaffold for the synthesis of a diverse range

of biologically active molecules. The pyrrole ring is a privileged structure in medicinal chemistry,

and modifications at the 2-position ester group allow for the exploration of structure-activity

relationships (SAR).

Antimicrobial Activity
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Derivatives of pyrrole-2-carboxamide, synthesized from methyl pyrrole-2-carboxylate, have

shown significant promise as antimicrobial agents, particularly against Mycobacterium

tuberculosis.

Targeting MmpL3: Several studies have identified the Mycobacterial Membrane Protein

Large 3 (MmpL3) as a key target for pyrrole-2-carboxamide derivatives. MmpL3 is an

essential transporter responsible for the translocation of trehalose monomycolate (TMM), a

precursor for mycolic acids, across the mycobacterial inner membrane. Inhibition of MmpL3

disrupts the formation of the mycobacterial cell wall, leading to bacterial death.[5]
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Caption: Inhibition of MmpL3-mediated TMM transport by pyrrole-2-carboxamide derivatives.
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Targeting InhA: Another important target for anti-tuberculosis drugs is the enoyl-acyl carrier

protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system of

mycobacteria, which is responsible for the elongation of fatty acids that form mycolic acids.

Pyrrole-based compounds have been designed to inhibit InhA.

Anticancer Activity
The pyrrole scaffold is also prevalent in a number of anticancer agents. Derivatives of methyl
pyrrole-2-carboxylate have been investigated for their potential to inhibit key signaling

pathways involved in cancer progression.

Inhibition of EGFR and VEGFR Signaling: The Epidermal Growth Factor Receptor (EGFR)

and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial receptor tyrosine

kinases that, when dysregulated, can lead to uncontrolled cell proliferation, angiogenesis,

and metastasis. Pyrrole-containing compounds have been developed as inhibitors of these

pathways.

Downstream Signaling

Cellular Responses

EGF

EGFR

VEGF

VEGFR

RAS/RAF/MEK/ERK
Pathway

PI3K/AKT/mTOR
Pathway

Pyrrole Derivative

 inhibits  inhibits

Cell ProliferationMetastasis Angiogenesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b105430?utm_src=pdf-body
https://www.benchchem.com/product/b105430?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Inhibition of EGFR and VEGFR signaling pathways by pyrrole derivatives.

Anti-inflammatory Activity
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets for anti-inflammatory

drugs. They are involved in the conversion of arachidonic acid to prostaglandins, which are

mediators of inflammation and pain. Pyrrole-containing compounds have been developed as

selective COX-2 inhibitors, aiming to reduce inflammation with fewer gastrointestinal side

effects associated with non-selective NSAIDs.

Quantitative Biological Activity Data
The following table summarizes the biological activity of selected pyrrole-2-carboxylate and

pyrrole-2-carboxamide derivatives.
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Compound
Class

Target
Organism/C
ell Line

Target
Enzyme/Pat
hway

Activity
Metric

Value
Reference(s
)

Pyrrole-2-

carboxamide

derivatives

Mycobacteriu

m

tuberculosis

H37Rv

MmpL3 MIC
0.016 - 3.7

µg/mL
[5]

Pyrrole-2-

carboxamide

derivatives

Vero cells Cytotoxicity IC₅₀ >64 µg/mL [5]

Diaryl-

dihydropyrrol

e-2-

carboxylic

acids

A549 (lung

cancer)
Proliferation IC₅₀ ~10 µM

Pyrrole

carboxylic

acid

derivatives

COX-1 /

COX-2

Enzyme

Inhibition
IC₅₀

Varies by

derivative

Conclusion
Methyl pyrrole-2-carboxylate is a molecule of significant interest in the field of organic and

medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable

starting material for the creation of complex molecular architectures. The demonstrated

biological activities of its derivatives against critical targets in infectious diseases and cancer

highlight the enduring importance of the pyrrole scaffold in drug discovery. This technical guide

serves as a foundational resource for researchers aiming to leverage the chemical and

biological properties of methyl pyrrole-2-carboxylate in the development of novel

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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